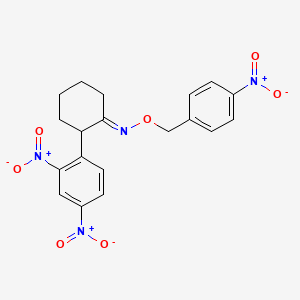
2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
One of the remarkable scientific applications of 2-(2,4-dinitrophenyl)cyclohexanone O-(4-nitrobenzyl)oxime derivatives involves their use in synthetic chemistry, particularly in catalysis. The synthesis of cyclohexanone oxime from nitrobenzene demonstrates the efficiency of palladium and gold nanoparticles on carbon as a bifunctional catalyst. This one-pot reaction, carried out under hydrogen at 60 °C, yields cyclohexanone oxime with a 97% yield, illustrating the compound's role in facilitating complex multi-step catalyzed mechanisms (Paula Rubio-Marqués et al., 2014).
Nucleophilicity and Reaction Mechanisms
The compound's derivatives are used to explore nucleophilicity in organic chemistry, providing insights into the mechanisms of reactions with nitrilium closo-decaborate clusters. This research has expanded understanding of the kinetic data and reaction mechanisms, offering a framework for developing new synthetic routes and compounds (D. S. Bolotin et al., 2016).
Kinetics and Mechanism Studies
The kinetics and mechanisms of reactions involving this compound derivatives have been a subject of study, particularly the nucleophilic cleavage of N-O bonds. These studies provide critical insights into the reactivity and interaction with various nucleophiles, facilitating the understanding of SN2 type reactions and applying the Bronsted relationship to predict reaction outcomes (W. Malik et al., 1983).
Photoreactivity and Pharmaceutical Applications
The photoreactivity of O(2)-substituted diazeniumdiolates, which include structures related to this compound, has been explored for potential pharmaceutical uses. These studies shed light on the reaction pathways and the formation of nitrosamines and oxygen-substituted nitrenes, contributing to the development of novel pharmaceutical compounds (A. Srinivasan et al., 2001).
Organocatalysis
The role of derivatives in organocatalysis, specifically in the direct asymmetric aldol reaction, demonstrates the utility of these compounds in enhancing reaction selectivity and efficiency. The use of 2,4-dinitrophenol (DNP) as an acidic additive in these reactions underscores the versatility of these compounds in synthesizing complex molecules with high enantioselectivity (Wen-Bo Huang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(E)-2-(2,4-dinitrophenyl)-N-[(4-nitrophenyl)methoxy]cyclohexan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O7/c24-21(25)14-7-5-13(6-8-14)12-30-20-18-4-2-1-3-16(18)17-10-9-15(22(26)27)11-19(17)23(28)29/h5-11,16H,1-4,12H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUREFXVNQHMSG-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OCC2=CC=C(C=C2)[N+](=O)[O-])/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

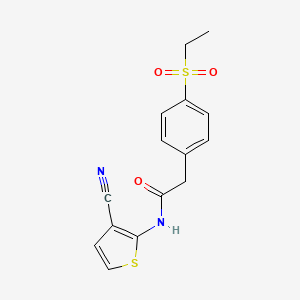
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)
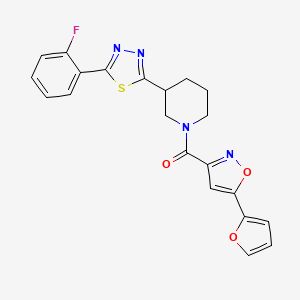
![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)
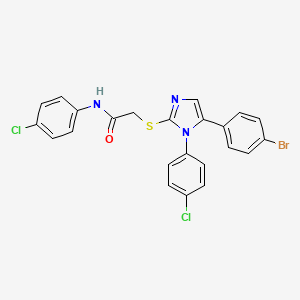
![11-(2-{[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-7-yl]oxy}ethyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2696767.png)

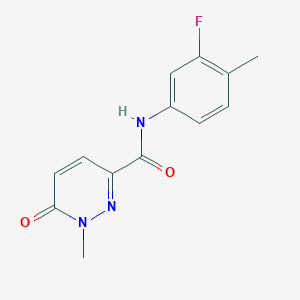

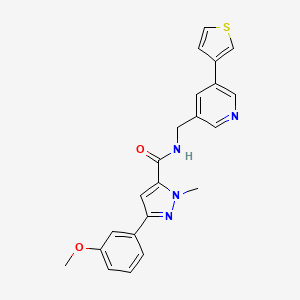
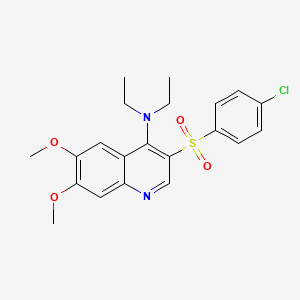
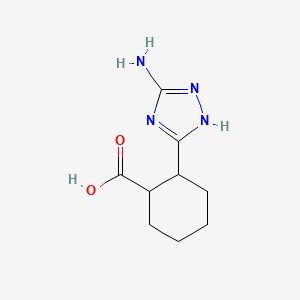

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)